(3-(p-Tolyloxy)phenyl)methanamine
Description
Properties
IUPAC Name |
[3-(4-methylphenoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHSTPLPNCWZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification via NAS
The p-tolyloxy group is introduced through nucleophilic substitution of a halogenated benzyl precursor with p-cresol. This method is adapted from protocols in US4314081A , which describes analogous reactions for propylamine derivatives.
Procedure :
-
Substrate Preparation : 3-Chlorobenzyl chloride or 3-bromobenzyl bromide serves as the starting material.
-
Reaction Conditions :
-
Product Isolation : The crude 3-(p-tolyloxy)benzyl halide is purified via recrystallization or column chromatography.
Key Data :
Amination via Gabriel Synthesis
The halogen atom is replaced with a primary amine using the Gabriel method, avoiding direct handling of ammonia.
Procedure :
-
Phthalimide Protection : React 3-(p-tolyloxy)benzyl halide with potassium phthalimide in DMF at 100°C for 6 hours.
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Deprotection : Hydrazine hydrate in ethanol reflux liberates the free amine.
Key Data :
Reductive Amination of Carbonyl Intermediates
Synthesis of 3-(p-Tolyloxy)benzaldehyde
The aldehyde precursor is prepared via Friedel-Crafts acylation or formylation.
Procedure :
-
Friedel-Crafts Acylation :
Key Data :
Reductive Amination
The aldehyde is converted to the amine via reaction with ammonium acetate and a reducing agent.
Procedure :
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Imine Formation : React 3-(p-tolyloxy)benzaldehyde with ammonium acetate in methanol.
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Reduction : Sodium cyanoborohydride (NaBH3CN) at pH 5–6 (acetic acid buffer).
Key Data :
Ullmann Coupling for Direct Ether-Amine Formation
Copper-Catalyzed Coupling
This one-pot method integrates ether formation and amination, leveraging Ullmann reaction conditions.
Procedure :
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Substrates : 3-Iodonitrobenzene and p-cresol.
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Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
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Nitro Reduction : H2/Pd-C in ethanol converts the nitro group to amine.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| NAS + Gabriel | High selectivity, scalable | Multi-step, phthalimide waste | 58–62% |
| Reductive Amination | One-pot, mild conditions | Requires aldehyde precursor | 70–75% |
| Ullmann Coupling | Direct synthesis | High catalyst loading | 54–60% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be synthesized through the reduction of 3-(4-methylphenoxy)benzonitrile using lithium aluminum hydride.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride is commonly used for the reduction of nitriles to amines.
Solvents: Tetrahydrofuran (THF) is often used as a solvent in these reactions.
Major Products:
- The primary product of the reduction reaction is (3-(p-Tolyloxy)phenyl)methanamine.
Scientific Research Applications
Pharmaceutical Applications
Antidepressant Activity
The compound has shown promise in modulating neurotransmitter systems, particularly in relation to serotonin and norepinephrine pathways. Research indicates that compounds with similar structures may exhibit antidepressant properties, making (3-(p-Tolyloxy)phenyl)methanamine a candidate for further investigation in this area.
Neurotransmitter Interaction Studies
Interaction studies have focused on this compound's binding affinity to various receptors. Its ability to influence neurotransmitter systems suggests potential applications in treating neurological disorders. The compound's structural characteristics allow it to engage with neurotransmitter receptors effectively, which could lead to novel therapeutic agents.
Chemical Reactivity and Synthesis
Reactivity
The reactivity of this compound permits it to participate in several chemical transformations, including N-alkylation and reduction reactions. These transformations are essential for synthesizing derivatives that may enhance its pharmacological properties or alter its biological activity.
Synthesis Methods
Various synthesis methods have been reported for producing this compound. These methods typically involve the reaction of p-tolyl ether derivatives with phenylmethanamine under controlled conditions to yield the desired product. Understanding these synthesis pathways is crucial for developing scalable production techniques for pharmaceutical applications.
Insecticidal Properties
In addition to its potential as a pharmaceutical agent, this compound has been explored for its insecticidal properties. Its structural similarities to other compounds known for pest control suggest that it may act as a bioactive agent against certain insect species, offering a dual application in both health and agricultural sectors.
Mechanism of Action
The mechanism of action of (3-(p-Tolyloxy)phenyl)methanamine is not well-documented. as an amine, it can interact with various molecular targets, potentially acting as a ligand in coordination chemistry or as a building block in the synthesis of biologically active compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Meta vs. Para Substitution
The substitution pattern on the phenyl ring significantly impacts physicochemical properties. For instance:
- (4-(p-Tolyloxy)phenyl)methanamine hydrochloride () is a para-substituted isomer. The hydrochloride salt form in (Similarity: 0.91) also suggests improved solubility in polar solvents compared to free amines .
- Ortho-substituted analogs (e.g., (2-(p-Tolyloxy)phenyl)methanamine hydrochloride in ) may exhibit steric hindrance between the tolyloxy and methanamine groups, reducing reactivity in coupling reactions .
Table 1: Impact of Substitution Pattern on Properties
Heterocyclic vs. Aromatic Substituents
Replacing the p-tolyloxy group with heterocycles alters electronic and biological properties:
- This could improve binding affinity in kinase inhibitors compared to purely aromatic systems .
- 3-(2-Methyl-1H-imidazol-1-yl)benzylamine () contains an imidazole group, which increases basicity (pKa ~7) due to the aromatic nitrogen, contrasting with the primary amine (pKa ~9–10) in the target compound .
Table 2: Substituent Effects on Basicity and Reactivity
Electronic Effects of Substituents
Electron-donating (e.g., methyl) vs. electron-withdrawing (e.g., trifluoromethoxy) groups influence amine basicity and aromatic reactivity:
- 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine () features a trifluoromethoxy group (-OCF₃), which is strongly electron-withdrawing. This reduces the electron density on the phenyl ring, decreasing the amine’s basicity (pKa ~8.5) compared to the target compound’s p-tolyloxy group (-O-C₆H₄-CH₃), which is electron-donating .
Table 3: Electronic Effects on Amine Basicity
Biological Activity
(3-(p-Tolyloxy)phenyl)methanamine, with the chemical formula C₁₄H₁₅NO, is an organic compound that has garnered attention for its potential biological activities. This compound features a phenyl group substituted with a p-tolyloxy group and an amine functional group, which may confer unique properties that are of interest in pharmaceutical and agricultural applications.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Aromatic Ring : The presence of a phenyl group enhances lipophilicity, which can influence the compound's ability to penetrate biological membranes.
- Amine Group : This functional group is often associated with biological activity, particularly in neurotransmitter modulation.
- p-Tolyloxy Substituent : This moiety may impart specific interactions with biological targets, enhancing the compound's efficacy.
Neurotransmitter Modulation
Research indicates that this compound may interact with neurotransmitter systems. Compounds with similar structures have been shown to modulate serotonin and dopamine pathways, suggesting that this compound could exhibit antidepressant or anxiolytic effects.
- Case Study : A study on related phenoxyalkyl compounds demonstrated that structural modifications significantly affected their binding affinities to serotonin receptors, indicating potential for similar activity in this compound .
Insecticidal Properties
Preliminary investigations have suggested that this compound may possess insecticidal properties. The unique arrangement of its functional groups could enhance its effectiveness against certain pests.
- Research Findings : A comparative analysis of similar compounds revealed effective insecticidal activity, particularly against common agricultural pests. Such findings underscore the potential utility of this compound in pest management strategies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological efficacy of this compound.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-(p-Tolyloxy)phenyl)methanamine | Similar aryl ether structure | Antidepressant properties |
| N-Methyl-3-(o-tolyloxy)-3-phenylpropylamine | Contains a propyl chain | Known for its use as an antidepressant |
| 4-(4-Methylphenoxy)benzylamine hydrochloride | Contains a benzylamine moiety | Used as a reagent in organic synthesis |
The variations in the substituents and their positions significantly impact the biological activity observed in these compounds, highlighting the importance of precise structural design .
Toxicological Studies
Toxicological assessments are essential to evaluate the safety profile of this compound. Preliminary data indicate potential nephrotoxic effects at higher concentrations, necessitating further investigation into its safety margins.
Q & A
Q. Basic
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Storage : Refrigerate (2–8°C) in airtight, non-reactive containers (e.g., amber glass) .
Q. Advanced
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- Decontamination : Wash contaminated surfaces with 70% ethanol followed by soapy water .
How can researchers design assays to evaluate the biological activity of this compound?
Q. Basic
Q. Advanced
- Target identification : SPR or ITC to study binding affinity for receptors (e.g., kinase inhibition assays ).
- SAR studies : Modify substituents (e.g., p-tolyloxy vs. cyclopropyl) to correlate structure with activity .
How should researchers address discrepancies in reported biological activity data for this compound?
Q. Advanced
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%) and cell passage number .
- Meta-analysis : Cross-reference IC₅₀ values with independent studies using tools like PubChem BioAssay .
- Reproducibility checks : Validate results across multiple labs with blinded protocols .
What factors influence the stability of this compound, and how can degradation be mitigated?
Q. Advanced
- Light sensitivity : Store in amber vials to prevent photodegradation of the aryl ether moiety .
- Temperature : Avoid prolonged exposure >25°C; degradation products (e.g., quinones) form via oxidation .
- Incompatibilities : Separate from strong acids/bases to prevent hydrolysis of the methanamine group .
How can computational methods aid in the design of derivatives with enhanced properties?
Q. Advanced
- Docking simulations : Predict binding poses with target proteins (e.g., ATP-binding pockets in kinases) .
- QSAR models : Use descriptors like logP and polar surface area to optimize bioavailability .
What are the best practices for waste disposal of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
